

BO3482 (CAS 198013-53-5): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	BO3482	
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An In-depth Whitepaper on the Core Research and Methodologies Related to the Investigational Antibiotic **BO3482**.

Introduction

BO3482 is an investigational carbapenem antibiotic characterized by a 1β-methyl group and a dithiocarbamate moiety at the C-2 position. Developed by Banyu Pharmaceutical Co. Ltd., this compound has demonstrated notable in vitro and in vivo activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the fundamental research on **BO3482**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and drug development professionals engaged in the field of antibacterial agent discovery and development.

Chemical Profile

• CAS Number: 198013-53-5

• Chemical Class: 1β-Methyl-Carbapenem

Key Structural Features: The core structure is a 1β-methyl-carbapenem nucleus, which
confers stability against hydrolysis by renal dehydropeptidase I (DHP-I). A distinctive feature
is the dithiocarbamate side chain at the C-2 position, which is crucial for its potent anti-MRSA
activity.



A representative chemical structure of a 1β -methyl-2-(dithiocarbamate)carbapenem is provided below. The exact structure of the dithiocarbamate side chain for **BO3482** is not publicly available.

**Mechanism of Action

BO3482 exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). [1][2] In methicillin-resistant Staphylococci (MRS), the primary target of **BO3482** is PBP 2' (also known as PBP2a), a low-affinity PBP that is the key determinant of resistance to most β-lactam antibiotics.[1][3] By effectively binding to PBP 2', **BO3482** overcomes this resistance mechanism. The affinity of **BO3482** for PBP 2' in MRS is significantly higher than that of older carbapenems like imipenem.[1][3]



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Mechanism of Action of BO3482.

Quantitative Data

The following tables summarize the key quantitative data reported for **BO3482** in primary research literature.

Table 1: In Vitro Antibacterial Activity of **BO3482**



Organism	MIC90 (μg/mL)	
Methicillin-Resistant Staphylococci (MRS)	6.25	
Methicillin-Susceptible S. aureus (MSSA)	Less active than imipenem	
Streptococci	Less active than imipenem	
Enterococci	Less active than imipenem	
Enterococcus faecium	More active than imipenem	
Haemophilus influenzae	More active than imipenem	
Proteus mirabilis	More active than imipenem	
Clostridium difficile	More active than imipenem	

Data sourced from Adachi Y, et al. (1997).[1]

Table 2: Penicillin-Binding Protein (PBP) Affinity of BO3482

Penicillin-Binding Protein	Organism Source	IC50 (μg/mL)
PBP 2'	Methicillin-Resistant Staphylococci (MRS)	3.8
PBP 5	Enterococcus faecium	20

Data sourced from Adachi Y, et al. (1997).[1][3]

In Vivo Efficacy

In murine infection models, **BO3482**, often co-administered with cilastatin to inhibit renal dehydropeptidase I, has demonstrated significant therapeutic efficacy.[4][5] In a septicemia model using MRSA strains, the 50% effective doses (ED50) of **BO3482** were comparable to or better than vancomycin.[4] Furthermore, in a thigh infection model with a homogeneous MRSA strain, treatment with **BO3482**-cilastatin resulted in a dose-dependent reduction in bacterial counts that was significantly greater than that achieved with vancomycin or imipenem-cilastatin.



[4][6][7] These findings suggest that **BO3482** is not only effective in systemic infections but also exhibits potent bactericidal activity in local tissue infections.[4]

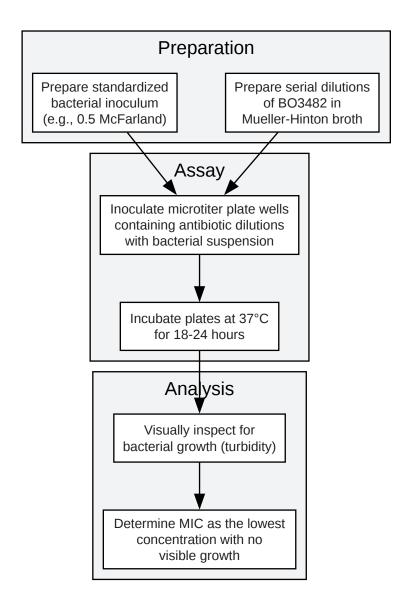
Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of **BO3482**. Please note that the full experimental details from the original publications were not available; these protocols are based on established microbiological and pharmacological methods.

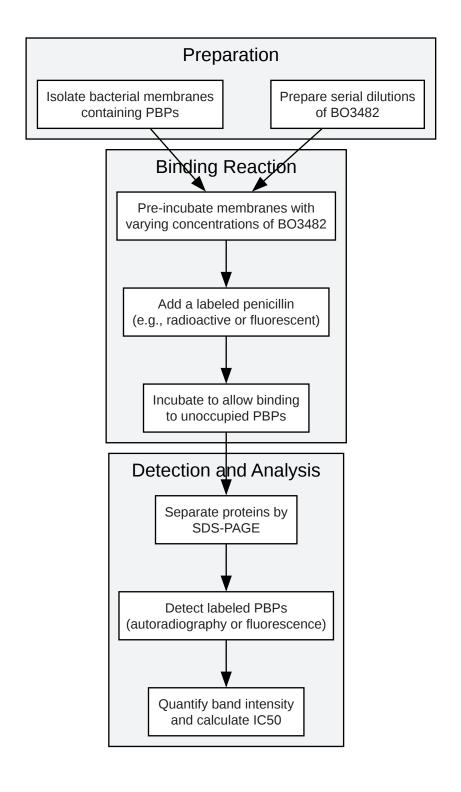
Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial isolate.









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